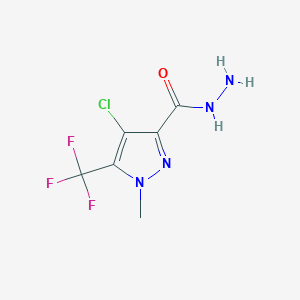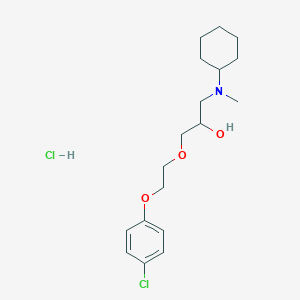
1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the formation of Schiff bases through keto–amine tautomerism, where hydroxy H atoms shift from Schiff bases to N atoms, contributing to the formation of strong intramolecular N—H⋯O hydrogen bonds (Ozek et al., 2006). Additionally, the synthesis and structural characterization of compounds containing similar functional groups highlight the complexity and versatility of these molecules (Rzeszotarski et al., 1979).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant features, including positional disorder and various intramolecular interactions like C—H⋯π and π–π, which influence the molecular packing (Odabaşoǧlu et al., 2003). Crystal structure analysis provides insights into the conformations and intermolecular hydrogen bonds forming three-dimensional networks (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride and its analogs often lead to complex reactions, such as 1,3-dipolar cycloadditions, which are instrumental in synthesizing various derivatives and exploring different chemical pathways (Bach et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including crystal systems and space groups, are crucial for understanding their stability and reactivity. Studies have detailed the crystal structures and properties, emphasizing the importance of molecular conformations and intermolecular interactions in determining the physical characteristics of these compounds (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of compounds like this compound, are influenced by their molecular structure and the presence of functional groups. These properties are critical for their potential applications in various chemical reactions and syntheses (Vogt et al., 2013).
Applications De Recherche Scientifique
Synthesis and Reactivity
- The reactions of various alkenes with tris(2,4-pentanedionato)manganese(III) in acetic acid at room temperature have been studied, leading to the formation of cyclic peroxides like 4-acetyl-3-methyl-1,2-dioxan-3-ol. This research highlights the potential of manganese(III)-induced ring formation and radical side reactions, which could be relevant for understanding the reactivity of complex organic compounds including those similar to the compound (Nishino et al., 1991).
- Another study focused on the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen. This research provides insights into the formation of cyclic peroxides, which could be relevant for the synthesis or reactivity of similar complex molecules (Qian et al., 1992).
Applications in Medicinal Chemistry
- The synthesis and evaluation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds have been conducted to determine their affinity for beta-1 and beta-2 adrenoceptors. Such studies are crucial for developing cardioselective beta-adrenoceptor blocking agents, which could inform the pharmacological potential of structurally related compounds (Rzeszotarski et al., 1979).
Antimicrobial Activity
- The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents have been explored, starting from compounds like 2-(4-bromo phenyl) methyl cyanide. Research in this area highlights the potential for developing new antimicrobial agents from structurally complex molecules (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-20(16-5-3-2-4-6-16)13-17(21)14-22-11-12-23-18-9-7-15(19)8-10-18;/h7-10,16-17,21H,2-6,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVINTXYIWLMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCOC1=CC=C(C=C1)Cl)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
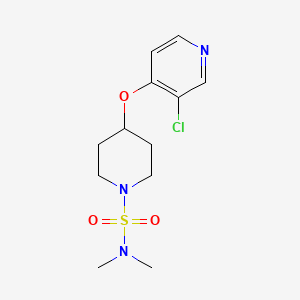

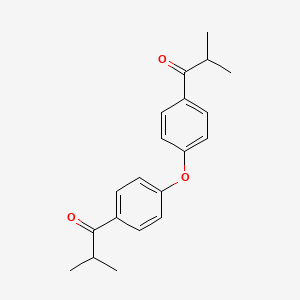
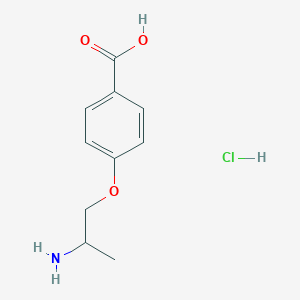
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

